molecular formula C8H19NO2 B1611603 2,2'-Azanediylbis(2-methylpropan-1-ol) CAS No. 44982-72-1

2,2'-Azanediylbis(2-methylpropan-1-ol)

Cat. No.: B1611603
CAS No.: 44982-72-1
M. Wt: 161.24 g/mol
InChI Key: VJIFGYXJOCIGNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azanediylbis(2-methylpropan-1-ol) typically involves the reaction of 2-methylpropan-1-ol with an amine source under controlled conditions . One common method is the reductive amination of 2-methylpropan-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of 2,2’-Azanediylbis(2-methylpropan-1-ol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azanediylbis(2-methylpropan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkyl halides or other substituted derivatives.

Properties

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIFGYXJOCIGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520820
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44982-72-1
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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